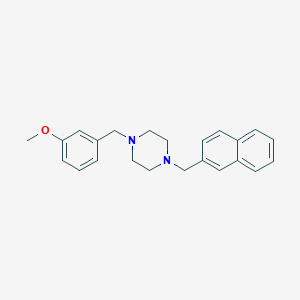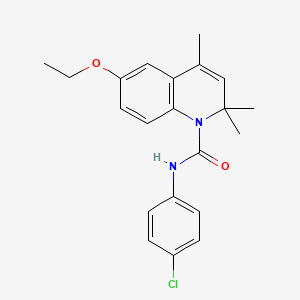![molecular formula C24H34N2O B11663967 2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11663967.png)
2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol is an organic compound that features a phenol group substituted with bulky tert-butyl groups and a pyridine ring connected via a pyrrolidine moiety. This compound is known for its steric hindrance and non-nucleophilic properties, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and pyridine derivatives.
Reaction with Pyrrolidine: The pyridine derivative is reacted with pyrrolidine under controlled conditions to form the pyridin-4-yl(pyrrolidin-1-yl)methyl intermediate.
Coupling Reaction: The intermediate is then coupled with 2,6-di-tert-butylphenol using a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenols and pyridine derivatives.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a non-nucleophilic base in organic synthesis to distinguish between Brønsted and Lewis acids.
Biology: Investigated for its potential antioxidant properties due to the phenol group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with steric hindrance to improve selectivity and efficacy.
Industry: Utilized in the production of dyes, pesticides, and fragrances.
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol involves its interaction with molecular targets through steric hindrance and electronic effects. The bulky tert-butyl groups prevent unwanted side reactions, while the phenol and pyridine moieties participate in hydrogen bonding and coordination with metal ions. This compound can act as a ligand in coordination chemistry, forming stable complexes with transition metals.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: Similar in structure but lacks the pyrrolidine and phenol groups.
2,6-Di-tert-butylphenol: Contains the phenol group but lacks the pyridine and pyrrolidine moieties.
4,4′,4″-Tri-tert-butyl-2,2′6′,2″-terpyridine: Features multiple tert-butyl groups and pyridine rings but differs in overall structure and reactivity.
Uniqueness
2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol is unique due to its combination of steric hindrance, non-nucleophilic properties, and the presence of both phenol and pyridine moieties. This makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C24H34N2O |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C24H34N2O/c1-23(2,3)19-15-18(16-20(22(19)27)24(4,5)6)21(26-13-7-8-14-26)17-9-11-25-12-10-17/h9-12,15-16,21,27H,7-8,13-14H2,1-6H3 |
Clave InChI |
XPKQZVBYMQCQSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=NC=C2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B11663894.png)

![4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11663919.png)
![N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663921.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663929.png)


![5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11663964.png)
![4-(Pyrrolidine-1-sulfonyl)-N-{4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-YL}benzamide](/img/structure/B11663965.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663969.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11663974.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663981.png)
![N'-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide](/img/structure/B11663982.png)
